molecular formula C8H5BrClNO3S B1484820 2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride CAS No. 1805570-92-6

2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride

Cat. No.: B1484820
CAS No.: 1805570-92-6
M. Wt: 310.55 g/mol
InChI Key: PSBDEUISNKPSIX-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of bromine, cyano, methoxy, and sulfonyl chloride functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride typically involves the following steps:

    Cyanation: The addition of a cyano group to the benzene ring.

    Sulfonylation: The addition of a sulfonyl chloride group to the benzene ring.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure the desired substitution patterns on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters is crucial to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The bromine and cyano groups can participate in further substitution reactions on the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

    Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while electrophilic aromatic substitution can introduce additional functional groups to the benzene ring.

Scientific Research Applications

2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. The bromine and cyano groups can also participate in various chemical reactions, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar structure with fluorine atoms instead of cyano and methoxy groups.

    2-Fluorobenzenesulfonyl chloride: Contains a fluorine atom instead of bromine and lacks cyano and methoxy groups.

    4-Bromo-2-fluorobenzenesulfonyl chloride: Similar structure with a fluorine atom instead of a cyano group.

Uniqueness

2-Bromo-6-cyano-3-methoxybenzenesulfonyl chloride is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of bromine, cyano, methoxy, and sulfonyl chloride groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-bromo-6-cyano-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-6-3-2-5(4-11)8(7(6)9)15(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBDEUISNKPSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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